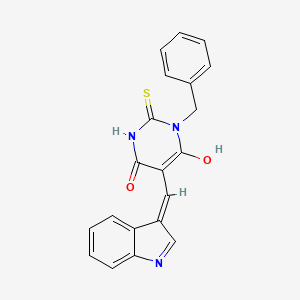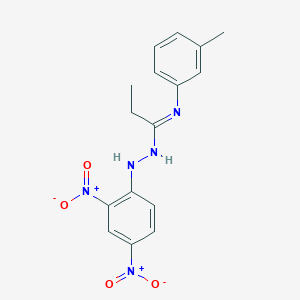![molecular formula C35H34N4O5 B15014034 4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B15014034.png)
4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound that features multiple functional groups, including amides, imines, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE likely involves multiple steps, including the formation of the diethylamino phenyl group, the phenylformamido group, and the methoxyphenyl benzoate moiety. Typical synthetic routes may involve:
Formation of the Diethylamino Phenyl Group: This could be achieved through the alkylation of aniline derivatives.
Formation of the Phenylformamido Group: This might involve the reaction of an amine with a formylating agent.
Coupling Reactions: The final compound could be synthesized through coupling reactions such as amide bond formation and imine formation under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the amide functionalities.
Reduction: Reduction reactions could target the imine or amide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its functional groups.
Biology and Medicine
Biochemistry: Studying its interactions with biological molecules.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it is used in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE
- 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-HYDROXYPHENYL BENZOATE
Properties
Molecular Formula |
C35H34N4O5 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C35H34N4O5/c1-4-39(5-2)29-19-16-25(17-20-29)22-30(37-33(40)27-12-8-6-9-13-27)34(41)38-36-24-26-18-21-31(32(23-26)43-3)44-35(42)28-14-10-7-11-15-28/h6-24H,4-5H2,1-3H3,(H,37,40)(H,38,41)/b30-22+,36-24+ |
InChI Key |
YDUJTLYKBJIENN-CEFDUCDBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)

![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)

![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014030.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15014032.png)
